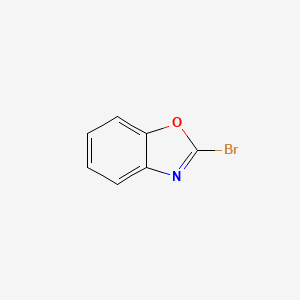

2-Bromo-1,3-benzoxazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSUVHHASUJZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559668 | |

| Record name | 2-Bromo-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68005-30-1 | |

| Record name | 2-Bromo-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 1,3 Benzoxazole and Its Derivatives

Strategies for Direct Bromination of Benzoxazole (B165842)

Direct bromination of the benzoxazole core is a primary strategy for synthesizing 2-bromo-1,3-benzoxazole. This approach leverages the inherent reactivity of the benzoxazole ring system.

Electrophilic Bromination Techniques

Electrophilic bromination is a fundamental method for introducing a bromine atom onto the benzoxazole ring. The electron-rich nature of the benzoxazole system, activated by the fused oxygen and nitrogen atoms, facilitates electrophilic attack. Common brominating agents such as molecular bromine (Br₂) and N-bromosuccinimide (NBS) are employed, often in a suitable solvent like acetic acid or dimethylformamide (DMF). vulcanchem.com The reaction conditions, including temperature and the choice of brominating agent, are critical to control the reaction and prevent over-bromination. For instance, the use of an aqueous hydrobromic acid/bromine (HBr/Br₂) system can favor mono-bromination by stabilizing the intermediate carbocation. Another technique involves phosphorus oxybromide (POBr₃), which is effective for replacing hydroxyl groups with bromine on benzoxazole derivatives that may have sensitive substituents.

Theoretical analyses, such as ab initio calculations, have been used to predict the positional selectivity of electrophilic aromatic brominations, showing good agreement with experimental outcomes. mdpi.com The reactivity of the brominating agent can be enhanced by supporting it on silica (B1680970) gel, which is particularly useful for less activated aromatic compounds. researchgate.net

Regioselective Bromination at the 2-Position

Achieving regioselectivity, specifically at the 2-position of the benzoxazole ring, is a significant focus in synthetic design. The electronic properties of the benzoxazole ring inherently direct electrophilic attack to this position. However, reaction conditions must be carefully optimized to ensure high selectivity. The use of DMF as a solvent has been shown to significantly improve the regioselectivity of bromination at the C-4 position of 5-substituted oxazoles, suggesting its potential role in directing bromination in benzoxazole systems as well. acs.org

For certain substrates, regioselective bromination can be challenging due to competing side reactions. smolecule.com The choice of catalyst and solvent can significantly influence the regioselectivity of the reaction. For example, in copper-catalyzed reactions, solvent polarity and catalyst loading are key factors affecting the outcome.

Synthesis via Cyclization Reactions Involving Brominated Precursors

An alternative and highly versatile approach to this compound involves the cyclization of precursors that already contain a bromine atom. This strategy offers greater control over the final structure and allows for the synthesis of a wider range of derivatives.

Condensation Reactions with 2-Aminophenol (B121084) Derivatives and Bromine-Containing Reagents

A prevalent method involves the condensation of 2-aminophenol or its derivatives with reagents that contain bromine. One common approach is the reaction of a 2-aminophenol with a bromine-containing benzaldehyde. For example, 2-(3-bromo-2-methylphenyl)-1,3-benzoxazole-5-carbonitrile has been synthesized from 3-amino-4-hydroxybenzonitrile (B81792) and 3-bromo-2-methylbenzaldehyde. thieme-connect.com Similarly, the synthesis of 3-bromo-6-fluoro-1,2-benzoxazole (B2477097) can be achieved through the condensation of 2-aminophenol with 3-bromo-6-fluorobenzaldehyde under acidic conditions.

The use of various catalysts can facilitate these condensation reactions. For instance, trifluoroacetic acid (TFA) can be used to promote the cyclization of 2-aminophenols with various precursors. nih.gov Other methods include the use of organobismuth or organoantimony compounds to promote the ring-closure reaction between 2-aminophenols and thioamides. d-nb.info

Utilization of Brominated Carboxylic Acids or Acid Derivatives

Brominated carboxylic acids and their derivatives are valuable precursors for the synthesis of this compound. A notable example is the synthesis of 5-amino-2-(2-bromophenyl)benzoxazole by heating 2,4-diaminophenol (B1205310) dihydrochloride (B599025) with 2-bromobenzoic acid in polyphosphoric acid (PPA). esisresearch.org Similarly, 2-(4-bromophenyl)-1,3-benzoxazole can be synthesized from 2-aminophenol and 4-bromobenzoic acid using a PEG-SO₃H catalyst. arabjchem.org

The Hell-Volhard-Zelinskii (HVZ) reaction, which involves the α-bromination of a carboxylic acid using a mixture of Br₂ and PBr₃, can be used to prepare the necessary brominated carboxylic acid precursors. openstax.org These precursors then undergo cyclization with a 2-aminophenol derivative to yield the desired benzoxazole.

| 2-Aminophenol Derivative | Brominated Carboxylic Acid/Derivative | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-Diaminophenol·2HCl | 2-Bromobenzoic acid | Polyphosphoric acid (PPA), 200°C | 5-Amino-2-(2-bromophenyl)benzoxazole | esisresearch.org |

| 2-Aminophenol | 4-Bromobenzoic acid | PEG-SO₃H | 2-(4-Bromophenyl)-1,3-benzoxazole | arabjchem.org |

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering advantages such as shorter reaction times, higher yields, and often milder reaction conditions. researchgate.net This technology has been successfully applied to the synthesis of benzoxazole derivatives. researchgate.netjocpr.comias.ac.in

For example, the synthesis of 2-arylbenzoxazoles has been achieved by the microwave-assisted reaction of 2-aminophenol with arylaldehydes using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) under solvent-free conditions. jocpr.com This method is noted for its efficiency, use of non-corrosive reagents, and simple work-up procedures. jocpr.com Another microwave-assisted approach involves the one-pot synthesis of benzoxazoles from 2-aminophenols and aldehydes promoted by [Bmim]PF6 ionic liquid, which has been shown to be scalable to the gram level. researchgate.net Furthermore, a one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides under microwave conditions, catalyzed by CuI, provides a versatile route to benzoxazoles. organic-chemistry.org

| Reactants | Catalyst/Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminophenol, Arylaldehydes | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Solvent-free, Microwave irradiation | 2-Arylbenzoxazoles | jocpr.com |

| 2-Aminophenols, Aldehydes | [Bmim]PF6 ionic liquid | Microwave irradiation, 80°C | 2-Arylbenzoxazoles | researchgate.net |

| 2-Bromoanilines, Acyl chlorides | CuI, 1,10-phenanthroline, Cs₂CO₃ | Microwave irradiation | Benzoxazoles | organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization at C-2

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions allow for the precise installation of aryl, alkyl, and other functional groups at the C-2 position, a key strategic bond disconnection in the synthesis of complex benzoxazole derivatives. The electron-withdrawing nature of the bromine atom enhances the electrophilicity at the C-2 position, making it highly susceptible to oxidative addition to a palladium(0) catalyst, the initial step in many cross-coupling catalytic cycles.

The Suzuki-Miyaura coupling reaction stands out as a powerful and widely used method for the arylation of this compound. diva-portal.org This reaction involves the palladium-catalyzed coupling of the bromo-substituted benzoxazole with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base. diva-portal.orgacademie-sciences.fr The versatility, mild reaction conditions, and commercial availability of a vast library of boronic acids contribute to the widespread adoption of this methodology. rsc.org

The general catalytic cycle for the Suzuki coupling of this compound involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide. umb.edu

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired 2-aryl-1,3-benzoxazole and regenerating the Pd(0) catalyst. libretexts.org

A variety of palladium catalysts and ligands have been successfully employed for the Suzuki coupling of bromoarenes. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). academie-sciences.fr The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Phosphine-based ligands, such as triphenylphosphine (B44618) and Buchwald's biaryl phosphine (B1218219) ligands (e.g., XPhos, RuPhos), are frequently used. sigmaaldrich.com

The reaction conditions, including the choice of solvent and base, significantly influence the reaction's efficiency. A mixture of an organic solvent and water is often used, with common solvents being dioxane, toluene, and dimethylformamide (DMF). nih.gov The base, typically an inorganic carbonate like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the activation of the boronic acid. rsc.orgnih.gov

| Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Pd₂(dba)₃ | Na₂CO₃ | Dioxane/Water | up to 99 | nih.gov |

| Pd(OAc)₂ | K₂CO₃ | Dioxane/Water | N/A | academie-sciences.fr |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | low | rsc.org |

| CataCXium A Pd G3 | N/A | N/A | high | rsc.org |

Table 1: Selected examples of Suzuki coupling reactions for the arylation of bromo-substituted heterocycles, showcasing different catalyst systems and their effectiveness.

While the Suzuki coupling is prevalent, other palladium-catalyzed cross-coupling reactions offer alternative pathways for the functionalization of this compound. These methods provide access to a broader range of substituents and can sometimes be more suitable for specific substrates.

Stille Coupling: This reaction utilizes organotin reagents (stannanes) as the coupling partners. The Stille reaction is known for its tolerance of a wide variety of functional groups. umb.edulibretexts.org

Negishi Coupling: In this method, organozinc reagents are employed. The Negishi coupling is highly effective for the formation of C-C bonds and often proceeds with high stereospecificity. umb.edulibretexts.org

Heck Coupling: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. This reaction is a powerful tool for the formation of substituted alkenes. libretexts.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a highly efficient method for synthesizing substituted alkynes. umb.edulibretexts.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. It is a key method for the synthesis of arylamines. libretexts.orgacs.org

The choice of a specific cross-coupling strategy depends on the desired substituent, the availability of the corresponding organometallic reagent, and the functional group tolerance of the reaction.

| Cross-Coupling Reaction | Organometallic Reagent | Bond Formed |

| Suzuki | Organoboron | C-C |

| Stille | Organotin | C-C |

| Negishi | Organozinc | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Alkyne | C-C |

| Buchwald-Hartwig | Amine | C-N |

Table 2: Overview of common palladium-catalyzed cross-coupling reactions applicable for the functionalization of this compound.

Suzuki Coupling for Arylation at C-2

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of benzoxazoles, including this compound, to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

One prominent green approach involves the use of alternative reaction media. Water has emerged as a desirable solvent due to its non-toxic, non-flammable, and inexpensive nature. nanochemres.org The development of water-soluble catalysts and ligands has enabled the execution of cross-coupling reactions in aqueous environments. nanochemres.org For instance, palladium-catalyzed Suzuki and Sonogashira coupling reactions have been successfully performed in a mixture of ethanol (B145695) and water using a DNA-modified multi-walled carbon nanotube-supported palladium catalyst. nanochemres.org

Another green strategy focuses on the use of recyclable catalysts. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer the advantage of easy separation from the reaction mixture and the potential for reuse. organic-chemistry.org For example, copper(II) oxide nanoparticles have been used as a recyclable catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org Similarly, a Lewis acidic ionic liquid supported on magnetic nanoparticles has been developed as a recyclable catalyst for the synthesis of benzoxazoles under solvent-free conditions using ultrasound irradiation. nih.gov

The use of microwave irradiation as an energy source is another green technique that can accelerate reaction rates, often leading to higher yields and reduced side product formation. organic-chemistry.org Furthermore, one-pot synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, contribute to a more sustainable process by reducing solvent usage and waste generation. organic-chemistry.orgijpbs.com

The development of metal-free synthetic methods is also a key area of green chemistry research. For example, a metal-free approach for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives has been reported, using imidazolium (B1220033) chloride as a promoter. mdpi.com

| Green Chemistry Approach | Key Features | Example |

| Alternative Solvents | Use of water or other benign solvents. | Pd/DNA@MWCNTs catalyzed Suzuki coupling in ethanol/water. nanochemres.org |

| Recyclable Catalysts | Easy separation and reuse of the catalyst. | Fe₃O₄-supported Lewis acidic ionic liquid for benzoxazole synthesis. nih.gov |

| Microwave Synthesis | Accelerated reaction rates and improved yields. | Microwave-assisted cross-coupling of 2-methyl-2-propen-1-ol with boronic acids. organic-chemistry.org |

| One-Pot Synthesis | Reduced solvent usage and waste. | One-pot aminocarbonylation and cyclization to form benzoxazoles. organic-chemistry.org |

| Metal-Free Reactions | Avoidance of potentially toxic and expensive metals. | Imidazolium chloride promoted synthesis of 2-substituted benzoxazoles. mdpi.com |

Table 3: Summary of green chemistry approaches relevant to the synthesis of this compound and its derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1,3 Benzoxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-bromo-1,3-benzoxazole, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) typically displays signals corresponding to the four aromatic protons of the benzofused ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the bromine atom and the heterocyclic ring system.

The aromatic protons generally appear as multiplets in the region of δ 7.28–7.70 ppm. rsc.org More specifically, the spectrum can be resolved into distinct multiplets: one for two protons in the range of δ 7.28–7.35 ppm, another for one proton between δ 7.47–7.52 ppm, and a third for one proton from δ 7.64–7.70 ppm. rsc.org The deshielding effect of the adjacent bromine atom causes the aromatic protons to resonate at these downfield shifts.

Coupling constants (J), which describe the interaction between neighboring protons, are crucial for confirming the substitution pattern on the benzene (B151609) ring. For aromatic systems like this, typical ortho-coupling constants are in the range of 8–9 Hz.

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.28–7.35 | m |

| Aromatic Proton | 7.47–7.52 | m |

| Aromatic Proton | 7.64–7.70 | m |

Data recorded in CDCl₃. rsc.org m = multiplet

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the chemical environment of each carbon atom. Due to the sensitivity of this compound to light and heat, obtaining a clean ¹³C NMR spectrum can be challenging. rsc.org However, for the closely related 2-iodobenzoxazole, the carbon signals have been reported. rsc.org By analogy, the carbon attached to the bromine in this compound would be expected in the region of δ 125–130 ppm. The other aromatic and heterocyclic carbons would resonate at distinct chemical shifts, providing a unique fingerprint for the compound.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful method for identifying the functional groups and characteristic vibrations of this compound. These techniques probe the vibrational modes of the molecule, which are sensitive to bond strengths, bond angles, and atomic masses.

Identification of C-Br Stretching Frequencies

The carbon-bromine (C-Br) stretching vibration is a key diagnostic peak for confirming the presence of the bromine substituent. This vibration typically appears in the far-infrared region of the spectrum due to the heavy mass of the bromine atom. For this compound, the C-Br stretch is expected to be observed in the range of 550–650 cm⁻¹. The intensity of this band is generally weak in FT-IR spectra. In alkyl halides, the C-Br stretch is found in a similar region, from 690-515 cm⁻¹. orgchemboulder.com

Analysis of Benzoxazole (B165842) Ring Breathing Modes

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| C-Br Stretch | 550–650 |

| C-O-C Stretch (oxazole) | ~1250 |

Data is based on typical ranges for this class of compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization mass spectrometry (EI-MS) is commonly employed.

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A key feature is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. The calculated molecular weight of C₇H₄BrNO is approximately 198.02 g/mol . nih.gov Therefore, the mass spectrum will exhibit molecular ion peaks at m/z ≈ 197 and 199.

The fragmentation pattern provides further structural confirmation. A common fragmentation pathway for brominated compounds is the loss of the bromine atom, which would result in a fragment ion [M-Br]⁺. For this compound, this would correspond to a peak at m/z ≈ 118. Further fragmentation of the benzoxazole ring can also occur.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ (with ⁷⁹Br) | ~197 | Molecular ion |

| [M+2]⁺ (with ⁸¹Br) | ~199 | Isotopic peak for bromine |

| [M-Br]⁺ | ~118 | Loss of bromine atom |

Based on the molecular formula C₇H₄BrNO and known fragmentation patterns.

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction is a paramount technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise coordinates of atoms within the crystal lattice, enabling a detailed understanding of molecular geometry, conformation, and the intricate network of intermolecular forces that dictate the crystal packing. While a specific single-crystal X-ray diffraction study for this compound is not extensively detailed in the reviewed literature, analysis of closely related benzoxazole derivatives provides significant insight into the expected structural characteristics.

Challenges in the crystallographic analysis of similar compounds can include weak diffraction from low-quality crystals and potential disorder in the positions of heavy atoms like bromine. Methodologies to overcome these challenges often involve using high-intensity synchrotron radiation or collecting data at low temperatures (e.g., 100 K) to enhance resolution and minimize thermal motion.

Crystal Packing and Intermolecular Interactions, including Halogen Bonding

The solid-state architecture of this compound is anticipated to be governed by a combination of non-covalent interactions, which are crucial in stabilizing the crystal lattice. Based on crystallographic studies of analogous benzoxazole derivatives, the key interactions likely to be present include halogen bonding, π-π stacking, and weak hydrogen bonds. wiley.com

Halogen Bonding:

A significant interaction expected to influence the crystal packing of this compound is halogen bonding. This is a highly directional, non-covalent interaction where a halogen atom with a region of positive electrostatic potential (the σ-hole) acts as an electrophile, interacting with a nucleophilic site. In the case of this compound, the bromine atom at the 2-position is a potential halogen bond donor.

Studies on bromo-substituted benzoxazoles, such as bromo-nitro benzoxazoles, have demonstrated the importance of this interaction. The oxazole (B20620) nitrogen atom is identified as a potent halogen bond acceptor, being electronically stronger than the oxygen atom. This leads to the formation of I⋯N interactions in iodo-substituted analogs, with observed bond angles between 160–175°. A similar Br⋯N interaction is highly probable for this compound, where the bromine atom of one molecule interacts with the nitrogen atom of a neighboring molecule, potentially forming one-dimensional chains or more complex networks.

Intermolecular Hydrogen Bonds and Other Interactions:

The planar benzoxazole ring system also allows for the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. wiley.com These interactions, along with other dispersive forces, play a collective role in the dense packing of molecules in the solid state. The crystal structures of other benzoxazole derivatives are stabilized by networks of intermolecular hydrogen bonds and π-π interactions, which result in layered formations. wiley.com

The interplay of these various intermolecular forces—halogen bonding, potential weak hydrogen bonds, and π-π stacking—will ultimately define the supramolecular architecture of this compound in its crystalline form.

Table of Expected Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Geometry/Characteristics |

| Halogen Bonding | C-Br | N (oxazole) | Directional interaction, with Br⋯N distances shorter than the sum of van der Waals radii. |

| π-π Stacking | Benzoxazole Ring | Benzoxazole Ring | Parallel or offset stacking of aromatic rings. |

| Weak Hydrogen Bonding | C-H (aromatic) | N (oxazole) / O (oxazole) | Longer and weaker than conventional hydrogen bonds. |

Theoretical and Computational Studies of 2 Bromo 1,3 Benzoxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are used to determine optimized molecular geometry, electronic structure, and various spectroscopic properties. For benzoxazole (B165842) derivatives, the B3LYP functional is a commonly employed method, often paired with basis sets like 6-311++G(d,p) to achieve reliable results. semanticscholar.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's electronic properties and chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. semanticscholar.orgvietnamjournal.ru A smaller gap generally implies higher reactivity. vietnamjournal.ru

In 2-bromo-1,3-benzoxazole, the bromine atom acts as an electron-withdrawing group, which influences the energies of the frontier orbitals. Computational studies on related benzoxazoles show that electron-withdrawing substituents significantly lower the HOMO-LUMO gap compared to electron-donating groups. For instance, the introduction of a nitro group, another strong electron-withdrawing group, to a bromo-benzoxazole derivative is estimated to lower the HOMO-LUMO gap, thereby increasing its electrophilicity. This suggests that the bromine at the 2-position of the benzoxazole ring makes the compound more susceptible to nucleophilic attack.

Table 1: Illustrative HOMO-LUMO Energy Gaps for Substituted Benzoxazole Derivatives This table illustrates how different substituents affect the calculated HOMO-LUMO energy gap in the benzoxazole scaffold, as reported in various computational studies. A lower gap value indicates higher chemical reactivity.

| Compound | Substituents | Calculated HOMO-LUMO Gap (eV) | Reference |

| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Hydroxynaphtalen, methyl, isopropyl, hydroxyl | 3.80 | semanticscholar.org |

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Chlorophenyl, methyl, isopropyl, hydroxyl | 4.15 | semanticscholar.org |

| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | Phenyl, methyl, isopropyl, hydroxyl | 4.27 | semanticscholar.org |

| 2-Bromo-5-nitrobenzo[d]oxazole (Estimated) | Bromo, nitro | ~5.2 |

Note: The data presented is for illustrative purposes based on related derivatives, as specific values for this compound were not found in the searched literature.

DFT calculations can map the distribution of electron density and electrostatic potential across a molecule, providing insights into its reactive sites. The Molecular Electrostatic Potential (MEP) surface is particularly useful for visualizing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For benzoxazole derivatives, DFT studies have been used to analyze charge distribution and identify reactive centers. In a molecule like this compound, the electron-withdrawing nature of the bromine atom and the electronegativity of the nitrogen and oxygen atoms create a distinct charge distribution. The bromine atom's inductive effect increases the electrophilicity at the C2 carbon to which it is attached, making this site a primary target for nucleophilic substitution reactions. MEP analysis of related brominated benzoxazoles has shown that the regions around the halogen atom and the carbonyl or imine groups are key reactive sites.

DFT calculations are widely used to simulate various types of spectra, which aids in the interpretation of experimental data.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of NMR chemical shifts (for ¹H and ¹³C) can be performed to help assign signals in experimental spectra. For complex benzoxazole derivatives, DFT methods have successfully predicted chemical shifts that are in good agreement with experimental values.

IR (Infrared) and Raman: Vibrational frequencies can be calculated using DFT to simulate IR and Raman spectra. These simulations help in assigning specific vibrational modes to the observed absorption bands. For example, in a study on a brominated benzoxazole derivative, DFT calculations were used for a detailed characterization of FT-IR and FT-Raman spectra, including the assignment of ring breathing modes. A scaling factor is often applied to the calculated wavenumbers to correct for anharmonicity and other systematic errors.

Table 2: Typical Vibrational Frequencies for Benzoxazole Derivatives This table provides examples of characteristic vibrational modes and their typical frequency ranges as observed and calculated for the benzoxazole ring system.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Comments |

| C=N Stretch | 1580 - 1620 | Characteristic of the oxazole (B20620) ring imine bond. |

| C-O-C Stretch (oxazole) | 1240 - 1260 | Asymmetric stretching within the five-membered ring. |

| C-Br Stretch | 550 - 650 | Characteristic vibration for the carbon-bromine bond. |

| Benzene (B151609) Ring C-C Stretch | 1450 - 1600 | Multiple bands corresponding to the vibrations of the fused benzene ring. |

| Ring Breathing Modes | 750 - 1020 | Complex vibrations involving the entire ring structure. |

Reactivity Predictions based on Charge Distribution and Electron Density

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for studying conformational changes and interactions with the environment, such as a solvent. nih.govmdpi.com

While the this compound ring system is largely planar and rigid, MD simulations can be used to study its stability and subtle conformational changes in a solution environment. For more complex derivatives with flexible side chains, MD simulations are essential for exploring the conformational landscape and identifying the most stable structures. Studies on related compounds have used MD simulations to understand how the molecule behaves and maintains its structural integrity over time in a simulated biological environment.

Conformational Analysis and Stability in Solution

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is instrumental in drug design, helping to predict the activity of novel compounds and to understand the structural requirements for therapeutic efficacy.

Correlation of Structural Features with Biological Activities

QSAR studies on benzoxazole derivatives have successfully correlated various structural and physicochemical features with their observed biological activities. These models are typically built using multiple linear regression (MLR) to establish a correlation between molecular descriptors and activity. ijpsdronline.comnih.gov

Research has shown that the biological response of benzoxazole derivatives can be attributed to a combination of electronic, steric, and hydrophobic factors. For instance, a QSAR model developed for a series of benzoxazole derivatives against Cryptosporidium parvum inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) used energy-based descriptors from docking studies. The resulting equation demonstrated a strong correlation (r² = 0.7948) between descriptors like binding energy, intermolecular energy, and electrostatic energy, and the inhibitory activity (pIC50). nih.gov

Another study on the antimicrobial activity of 46 benzoxazole derivatives identified topological parameters, such as Kier's molecular connectivity indices (¹χ, ¹χv), as being highly relevant. researchgate.net For antifungal activity against Candida albicans, QSAR models indicated that hydrophobic effects had minimal influence on drug-receptor interactions, while electronic parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were significant. These findings underscore that specific substitutions on the benzoxazole scaffold directly influence the molecule's interaction with its biological target.

| Model Parameter | Value/Equation |

|---|---|

| Equation | pIC50 = -0.198(BE) - 0.200(IME) - 0.200(IE) + 0.051(TorE) - 0.200(VdwE) - 0.200(EE) + 3.109 |

| Correlation Coefficient (r²) | 0.7948 |

| Dependent Variable | pIC50 (Inhibitory Activity) |

| Independent Variables (Descriptors) | Binding Energy (BE), Intermolecular Energy (IME), Internal Energy (IE), Torsional Energy (TorE), vdW + Hbond + desolv Energy (VdwE), Electrostatic Energy (EE) |

3D QSAR for Ligand-Receptor Interactions

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide deeper insights by evaluating the three-dimensional molecular fields around a molecule and correlating them with biological activity. esisresearch.orgresearchgate.net These methods are crucial for understanding the steric, electrostatic, and hydrophobic requirements of the receptor's binding pocket.

In a study on benzoxazole derivatives as anticancer agents targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), CoMFA and CoMSIA models were developed. nih.govrsc.orgnih.gov The resulting 3D contour maps illustrated the structure-activity relationships. For example, the CoMFA steric contour map might show regions where bulky substituents increase activity, while the electrostatic map could indicate areas where electron-withdrawing or electron-donating groups are favorable for enhanced ligand-receptor binding. nih.gov

Similarly, a 3D-QSAR study on benzazole derivatives as eukaryotic topoisomerase II inhibitors produced a statistically significant CoMFA model (R² = 0.997). esisresearch.org The model revealed that electrostatic interactions contributed more significantly (67.8%) to the inhibitory activity than steric factors (32.2%). The contour plots generated from this analysis provide a visual guide for designing new inhibitors, suggesting specific modifications to the benzoxazole structure to improve interactions with the enzyme's active site. esisresearch.org

| Statistical Parameter | Value |

|---|---|

| Cross-validated Correlation Coefficient (Q²) | 0.435 |

| Non-cross-validated Correlation Coefficient (R²) | 0.997 |

| F Value | 597.602 |

| Standard Error of Estimate (s) | 0.024 |

| Steric Field Contribution | 32.2% |

| Electrostatic Field Contribution | 67.8% |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. pnrjournal.com This method is widely used to understand binding mechanisms and to predict the inhibitory potential of compounds like this compound against specific biological targets.

Ligand-Protein Binding Mechanisms

Molecular docking studies have been instrumental in elucidating how benzoxazole derivatives interact with the active sites of various protein targets. These studies reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

For example, in the investigation of benzoxazole derivatives as anticancer agents, docking studies against thymidylate synthase showed that the compounds fit well into the active site. ijpsdronline.com One compound formed a conventional hydrogen bond with the ILE168A residue, complemented by multiple hydrophobic and electrostatic interactions. ijpsdronline.com In another study targeting VEGFR-2, key amino acid residues like Leu35, Val43, and Lys63 were identified as crucial for stabilizing the inhibitors within the binding pocket. nih.govnih.gov

Docking of benzoxazole derivatives into the active site of DNA gyrase, a target for antibacterial agents, has also been performed. nih.gov The results indicated that the compounds integrated well into the chlorobiocin binding site, suggesting that their antibacterial activity is linked to the inhibition of this enzyme. nih.gov These detailed interaction maps are invaluable for optimizing the ligand structure to enhance binding affinity and specificity.

| Target Protein | Key Interacting Residues | Types of Interactions | Source |

|---|---|---|---|

| Thymidylate Synthase | ILE168A | Hydrogen bond, hydrophobic, electrostatic | ijpsdronline.com |

| VEGFR-2 | Leu35, Val43, Lys63, Leu84, Gly117, Asp191 | Hydrogen bond, steric, electrostatic | nih.govnih.gov |

| DNA Gyrase (E. coli) | Not specified | Integration into chlorobiocin binding site | nih.gov |

| Inosine 5'-monophosphate dehydrogenase (IMPDH) | ASP217, ASP252 | Hydrogen bond | scialert.net |

| Orexin receptor 2 | THR-111, PRO 131, HIS350, TYR354 | Not specified | pnrjournal.com |

Prediction of Inhibitory Activity against Specific Biological Targets

A primary application of molecular docking is the prediction of a compound's inhibitory activity by calculating its binding affinity for a target protein. This is typically expressed as a docking score or binding energy, where a more negative value indicates a stronger, more favorable interaction and, consequently, higher predicted inhibitory potency. scialert.nethep.com.cn

Studies have successfully used this approach to screen and prioritize benzoxazole derivatives for various therapeutic targets. For instance, docking of 45 benzoxazole/benzothiazole derivatives against VEGFR-2 identified seven compounds with superior binding affinities (MolDock scores from -157.85 to -173.88 kcal/mol) compared to the standard drug Sorafenib (-156.35 kcal/mol). hep.com.cn In a study targeting DNA gyrase, several benzoxazole derivatives showed better docking scores (e.g., -6.687) than the standard antibiotic Ciprofloxacin (-6.092), suggesting they could be potent antibacterial agents. researchgate.net

Docking of 3-substituted benzoxazolone derivatives, including bromo-phenyl substituted compounds, against the SARS-CoV-2 Omicron spike protein revealed strong binding affinities, with values ranging from -6.4 to -8.9 kcal/mol. chemmethod.com These computational predictions provide a strong rationale for the synthesis and experimental testing of the most promising compounds, streamlining the drug discovery process.

| Derivative/Compound | Target Protein | Binding Affinity (kcal/mol) | Standard Drug (Affinity) | Source |

|---|---|---|---|---|

| Compound 26 (Benzoxazole deriv.) | DNA Gyrase | -6.687 (Docking Score) | Ciprofloxacin (-6.092) | researchgate.net |

| Compound 7 (Benzoxazole/thiazole deriv.) | VEGFR-2 | -173.88 (MolDock Score) | Sorafenib (-156.35) | hep.com.cn |

| CID 649646 (Benzoxazole deriv.) | IMPDH | -9.48 (Binding Energy) | Not specified | scialert.net |

| Compound 2e (1,2,4-triazole deriv.) | COX-1 | -7.843 (Binding Energy) | Not specified | csfarmacie.cz |

| Compound 8 (5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one) | SARS-CoV-2 EG.5.1 RBD | -8.9 (Binding Affinity) | Not specified | chemmethod.com |

Reactivity and Advanced Reaction Pathways of 2 Bromo 1,3 Benzoxazole

Nucleophilic Substitution Reactions at the 2-Position

The electron-withdrawing nature of the benzoxazole (B165842) ring, coupled with the halogen substituent, facilitates the displacement of the bromide ion by various nucleophiles. This reactivity allows for the introduction of a wide range of functional groups at the 2-position.

The reaction of 2-bromo-1,3-benzoxazole with primary and secondary amines is a common method for the synthesis of 2-aminobenzoxazole (B146116) derivatives. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The general transformation involves the displacement of the bromine atom by the amine nucleophile. google.com

For instance, the coupling of this compound with various amines can be achieved to produce N-substituted 2-aminobenzoxazoles. These products are of significant interest in medicinal chemistry due to their diverse biological activities. asianpubs.orgontosight.ai The reaction conditions often require a base to neutralize the hydrogen bromide generated during the reaction. In some cases, copper catalysis has been employed to facilitate the coupling with pyridine (B92270) derivatives, yielding 2-(pyridinyl)benzoxazoles in high yields (82–92%).

Detailed research has explored the synthesis of various 2-(N-substituted amino)benzoxazoles. For example, the reaction of 2-aminobenzoxazole with N-phthalyl-protected amino acids using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent yields 2-(N-Pht-aminoacyl)aminobenzoxazoles in good yields (56-83%). Subsequent hydrazinolysis removes the phthalyl protecting group to afford the free aminoacyl derivatives. asianpubs.org

| Amine Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Primary/Secondary Amines | 2-Amino-1,3-benzoxazoles | - | - | |

| Pyridine derivatives | 2-(Pyridinyl)benzoxazoles | Copper catalysis | 82-92 | |

| N-Pht-amino acids | 2-(N-Pht-aminoacyl) aminobenzoxazoles | DCC, Dioxane | 56-83 | asianpubs.org |

The bromine atom at the 2-position can also be displaced by sulfur-containing nucleophiles, providing a route to 2-thio-substituted benzoxazoles. These compounds serve as precursors for various biologically active molecules. The reaction with thiols generates 2-sulfanylbenzoxazoles. For example, the reaction of this compound with thiols can introduce a variety of thioether linkages at the 2-position.

One-pot syntheses have been developed for 2-arylthiobenzoxazoles. A copper(I)-catalyzed tandem reaction in water allows for the synthesis of these compounds from 2-aminophenols, carbon disulfide, and aryl halides. acs.orgeurjchem.com Another efficient method involves the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water to produce benzoxazole-2-thiols. rsc.org These methods provide environmentally friendly alternatives to traditional synthetic routes.

| Sulfur Nucleophile/Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Thiols | 2-Sulfanylbenzoxazoles | - | |

| Carbon Disulfide/Aryl Halides | 2-Arylthiobenzoxazoles | Cu(I) catalysis, Water | acs.orgeurjchem.com |

| Tetramethylthiuram disulfide (TMTD) | Benzoxazole-2-thiols | Water | rsc.org |

Reactions with Amine Nucleophiles

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. eie.gr

The Suzuki-Miyaura coupling is a versatile and widely used method for creating carbon-carbon bonds. numberanalytics.comorganic-chemistry.org In the context of this compound, this reaction is employed to synthesize 2-aryl-1,3-benzoxazoles. The reaction involves the palladium-catalyzed coupling of the bromo-benzoxazole with an aryl boronic acid in the presence of a base. mdpi.com

The reaction conditions for Suzuki-Miyaura coupling of this compound have been optimized to achieve high yields. A typical catalytic system consists of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like sodium carbonate or potassium carbonate. mdpi.comambeed.com The choice of solvent can also influence the reaction outcome, with solvents like toluene, ethanol (B145695), or dioxane being commonly used. ambeed.comresearchgate.net Research has shown that 2-aryl-5-methylbenzoxazoles can be synthesized with greater than 75% efficiency by reacting 5-methyl-2-bromobenzoxazole with arylboronic acids in the presence of Pd(PPh₃)₄.

| Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄ | - | - | 2-Aryl-1,3-benzoxazoles | |

| 5-Formyl-2-methoxybenzeneboronic acid | PdCl₂(dppf) | Sodium hydroxide | Tetrahydrofuran | Bis-benzaldehyde intermediate | mdpi.com |

| Arylboronic acids | Pd(PPh₃)₄ | Potassium carbonate | Toluene/Ethanol | 2-Aryl-5-methylbenzoxazoles | ambeed.com |

Besides the Suzuki-Miyaura coupling, this compound can participate in other metal-catalyzed cross-coupling reactions, including the Heck and Sonogashira couplings. rsc.org These reactions further expand the synthetic utility of this bromo-heterocycle.

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a 2-alkenyl-1,3-benzoxazole. This reaction provides a direct method for the vinylation of the benzoxazole core.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, can be used to synthesize 2-alkynyl-1,3-benzoxazoles from this compound and a terminal alkyne. rsc.org Copper-free Sonogashira coupling protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org

Iron-catalyzed domino C-N/C-O cross-coupling reactions have also been reported for the synthesis of 2-arylbenzoxazoles from primary amides and 1-bromo-2-iodobenzene, showcasing the versatility of metal catalysis in constructing the benzoxazole scaffold. rsc.org

Suzuki-Miyaura Coupling for C-C Bond Formation

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

While the 2-position of this compound is prone to nucleophilic attack, the fused benzene ring can undergo electrophilic aromatic substitution. The benzoxazole moiety is a weakly activating group, and the position of substitution is influenced by both the oxazole (B20620) ring and the bromine atom.

Nitration of the benzoxazole ring system is a common electrophilic aromatic substitution reaction. For example, the nitration of a phenol (B47542) precursor, followed by reduction and cyclization, can lead to substituted benzoxazoles. google.comjustia.com The nitration of 2-phenyloxazolo[3,2-a]pyridinium has been documented, indicating that the fused aromatic system is susceptible to electrophilic attack. worktribe.com In the case of 2-bromo-5-nitrobenzo[d]oxazole, the nitro group is introduced onto the benzene ring, demonstrating that electrophilic substitution is a viable pathway for further functionalization. The directing effects of the existing substituents on the benzene ring will determine the regioselectivity of the electrophilic attack.

Nitration and Halogenation Patterns

Electrophilic substitution reactions, such as nitration and halogenation, on the benzoxazole core are influenced by the electronic properties of the heterocyclic system and any existing substituents. The benzoxazole ring itself is π-electron rich. core.ac.uk

Nitration: The nitration of an unsubstituted benzoxazole ring typically occurs at the C6-position using a mixture of sulfuric acid and nitric acid. globalresearchonline.net However, the substitution pattern can be altered by the presence of other functional groups. For instance, the synthesis of 2-bromo-5-nitro-1,3-benzoxazole is achieved through the nitration of the corresponding precursor at the 5-position with a mixture of nitric and sulfuric acids (HNO₃/H₂SO₄) at controlled temperatures of 0–5°C. Higher temperatures may risk decomposition of the ring structure.

Halogenation: Direct electrophilic bromination is a primary method for introducing a bromine atom at the 2-position of the benzoxazole ring. Further halogenation on the benzene portion of the molecule is also possible. For example, amino-substituted benzoxazoles can be treated with chlorine (Cl₂) or bromine (Br₂) in a chloroform (B151607) solvent to yield the corresponding chloro or bromo derivatives on the benzene ring. globalresearchonline.net

Influence of Bromine on Regioselectivity

The bromine atom at the 2-position of the 1,3-benzoxazole molecule is an electron-withdrawing substituent. This electronic influence is critical in directing the position of incoming electrophiles during electrophilic aromatic substitution (EAS) on the fused benzene ring.

Rearrangement Reactions Involving the Benzoxazole Core

The benzoxazole nucleus can participate in notable rearrangement reactions, leading to novel molecular structures.

One such transformation is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution. This has been observed in the reaction of S-alkylated benzoxazole-2-thiols. acs.org The process is initiated by the nucleophilic attack of a nitrogen atom at the C-2 position of the benzoxazole ring, which leads to the formation of a spiro intermediate. acs.org Subsequent rearomatization and hydrolysis yield N-substituted 2-aminobenzoxazoles. acs.org This metal-free approach is efficient for the functionalization of the benzoxazole ring. acs.org

In other studies, unexpected rearrangement pathways have been reported. For example, a series of 2-aryl-3-(3'-oxobutenyl)-benzoxazole compounds were synthesized through a sequence that includes nucleophilic addition, dehydration, and rearrangement, followed by intramolecular cyclization. sioc-journal.cn Density functional theory (DFT) calculations have been employed to verify the proposed mechanisms for such complex rearrangements. sioc-journal.cn

Oxidation and Reduction Pathways

Nucleophilic substitution of the bromine atom at the 2-position occurs readily, indicating the lability of the C-Br bond, which can also be a factor in redox reactions. core.ac.uk

Autoxidation Mechanism Studies

The sensitivity of benzoxazole derivatives toward autoxidation has been a subject of theoretical investigation. Density functional theory (DFT) calculations have been utilized to explore the autoxidation mechanism for complex molecules containing the 2-bromobenzoxazole moiety, such as N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. esisresearch.orgresearchgate.net These computational studies analyze properties like molecular orbital energies and charge distribution to identify reactive sites within the molecule. esisresearch.orgresearchgate.net Such analyses have indicated the reactive importance of the bromine atom in the molecule's potential degradation pathways. esisresearch.orgresearchgate.net

Biological Activities and Mechanistic Investigations of 2 Bromo 1,3 Benzoxazole Derivatives

Antimicrobial Research

Derivatives of 2-bromo-1,3-benzoxazole have demonstrated notable antimicrobial properties, with studies exploring their efficacy against a range of bacterial and fungal pathogens. nih.govsmolecule.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Research has shown that these compounds can exhibit significant activity against various strains, including those that have developed resistance to existing antibiotics. mdpi.comesisresearch.org

One study synthesized N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide and reported moderate antibacterial activity against both Gram-negative and Gram-positive bacteria. esisresearch.org Another study focusing on 2-arylbenzoxazole derivatives found that a compound substituted with a 4-(piperidinethoxy)phenyl unit at the 2-position and a bromine atom at the 5-position displayed pronounced activity against the Gram-negative bacterium Pseudomonas aeruginosa (MIC = 0.25 μg/mL) and the Gram-positive bacterium Enterococcus faecalis (MIC = 0.5 μg/mL). mdpi.com This highlights the importance of substituents at both the 2- and 5-positions of the benzoxazole (B165842) core in determining antibacterial potency. mdpi.com

Similarly, research on 2-[5-(substituted phenyl)- nih.govresearchgate.netoxadiazol-2-yl]-benzoxazoles, which can be derived from bromo-benzoxazole precursors, showed that several compounds were highly active against a panel of bacteria, with some exhibiting greater potency than the standard drug Neomycin. koreascience.kr

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide | Gram-positive and Gram-negative bacteria | Moderate | esisresearch.org |

| 2-(4-(Piperidinethoxy)phenyl)-5-bromobenzoxazole | Pseudomonas aeruginosa | 0.25 μg/mL | mdpi.com |

| 2-(4-(Piperidinethoxy)phenyl)-5-bromobenzoxazole | Enterococcus faecalis | 0.5 μg/mL | mdpi.com |

| 2-[5-(4-bromophenyl)- nih.govresearchgate.netoxadiazol-2-yl]-benzoxazole | Various bacteria | Significant | koreascience.kr |

Antifungal Properties

In addition to their antibacterial effects, derivatives of this compound have been investigated for their antifungal activity. nih.gov A study on N-phenacyl derivatives of 2-mercaptobenzoxazole, including a 5-bromo analog, demonstrated anti-Candida activity. nih.gov Specifically, 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone showed notable activity against a Candida albicans isolate with a MICP of 16 µg/mL. nih.govnih.gov Other studies have also reported that benzoxazole derivatives can effectively inhibit the growth of fungal strains like Aspergillus niger and Candida albicans. koreascience.krnih.gov

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone | Candida albicans | 16 µg/mL (MICP) | nih.govnih.gov |

| 2-[5-(4-bromophenyl)- nih.govresearchgate.netoxadiazol-2-yl]-benzoxazole | Aspergillus niger, Candida albicans | Significant | koreascience.kr |

Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

The antimicrobial effects of this compound derivatives are attributed to various mechanisms of action. One of the key proposed mechanisms is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. esisresearch.org The absence of DNA gyrase in higher eukaryotes makes it an attractive target for selective antibacterial agents. nih.gov Molecular docking studies have suggested that benzoxazole derivatives can bind to the GyrB subunit of DNA gyrase, thereby inhibiting its function. esisresearch.orgnih.govnih.gov

Other mechanisms include the disruption of cell membrane integrity. For instance, some benzoxazole derivatives are believed to inhibit the biosynthesis of essential bacterial lipids, leading to a compromised cell membrane. In the context of antifungal activity, a pleiotropic action mode has been observed, which includes perturbation of total sterol content, inhibition of membrane transport processes, and effects on mitochondrial respiration. nih.govnih.gov Some derivatives have been shown to interfere with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

Anticancer Research

The quest for novel and more effective anticancer agents has led to the exploration of this compound derivatives as potential therapeutic candidates. smolecule.comresearchgate.net These compounds have demonstrated promising activity against various cancer cell lines, acting through diverse molecular mechanisms. nih.gov

Activity against Various Cancer Cell Lines

Derivatives of this compound have shown cytotoxic effects against a range of human cancer cell lines. For example, a newly synthesized derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, exhibited a clear dose-dependent toxic effect on both MCF-7 (estrogen receptor-positive) and MDA-MB (estrogen receptor-negative) breast cancer cell lines, with IC50 values of 28 nM and 22 nM, respectively. medicinescience.org

Another study on 2-arylbenzoxazole derivatives, including those with a bromine atom at the 5-position, demonstrated significant antiproliferative activity against the NCI-H460 non-small cell lung cancer cell line. mdpi.com Some of these compounds also showed promising activity against other solid tumor cell lines such as HCT-116 (colon carcinoma) and LN229 (glioblastoma). mdpi.com Furthermore, research on other substituted benzoxazoles has indicated moderate to good anti-breast cancer activity against the MCF-7 cell line. researchgate.net

Table 3: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 5-amino-2-[p-bromophenyl]-benzoxazole | MCF-7 (Breast) | 28 nM | medicinescience.org |

| 5-amino-2-[p-bromophenyl]-benzoxazole | MDA-MB (Breast) | 22 nM | medicinescience.org |

| 5-Bromo-2-arylbenzoxazole derivatives | NCI-H460 (Lung) | 0.4–41.6 μM | mdpi.com |

| 5-Bromo-2-arylbenzoxazole derivatives | HCT-116 (Colon), LN229 (Glioblastoma) | 2.2–14.3 μM | mdpi.com |

Molecular Mechanisms of Antineoplastic Activity (e.g., Enzyme Inhibition, DNA Intercalation, Disruption of Signaling Pathways)

The anticancer effects of this compound derivatives are mediated through various molecular mechanisms. One prominent mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. medicinescience.org For instance, 5-amino-2-[p-bromophenyl]-benzoxazole was found to increase apoptosis in breast cancer cells. medicinescience.org This was associated with a decrease in the levels of caspase 9 and NF-κB, and an increase in cytochrome C levels, particularly in MDA-MB cells. medicinescience.org The compound also demonstrated anti-angiogenic effects by reducing the expression of Vascular Endothelial Growth Factor (VEGF). medicinescience.org

Other proposed mechanisms for the antineoplastic activity of benzoxazole derivatives include DNA intercalation and the inhibition of key enzymes involved in cancer cell proliferation and survival. mdpi.comnih.gov The benzoxazole structure can interact with biological targets through hydrogen bonds, π-π stacking, and other interactions. rsc.org Some derivatives are believed to act as enzyme inhibitors, for example, by targeting kinases or other proteins crucial for signal transduction pathways that are often dysregulated in cancer. The ability to disrupt these signaling pathways can halt cell cycle progression and lead to cancer cell death.

Anti-inflammatory and Analgesic Properties

Derivatives of the this compound scaffold have been a subject of significant research in the development of new anti-inflammatory and analgesic agents. These compounds exert their effects through various mechanisms, most notably by inhibiting key enzymes and signaling pathways involved in the inflammatory cascade.

A key mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition. nih.gov

The 2-(2-arylphenyl)benzoxazole scaffold has been identified as a novel and selective ligand for the COX-2 enzyme. nih.govacs.org In one study, a series of 2-(2-arylphenyl)benzoxazoles were synthesized starting from 2-(2-bromophenyl)benzoxazole via a Suzuki reaction. nih.govacs.org Several of these derivatives demonstrated selective inhibition of COX-2 over COX-1. nih.govacs.org Notably, compounds 3g , 3n , and 3o were identified as potent and selective COX-2 inhibitors. The selectivity index for compound 3n was found to be significantly better than that of celecoxib (B62257), a well-known COX-2 selective NSAID. nih.govacs.org The in vivo anti-inflammatory potency of compounds 3g and 3n was comparable to that of celecoxib and the non-selective NSAID diclofenac, while compound 3o showed even better potency than these established drugs. nih.govacs.org

Other classes of benzoxazole derivatives have also been explored for their COX inhibitory potential. A series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and evaluated for their ability to inhibit human COX-1 and COX-2 enzymes. derpharmachemica.com Among these, compounds VI 6 and VI 12 were found to be highly selective towards COX-2, with selectivity ratios of 379-fold and over 465-fold, respectively, compared to COX-1. derpharmachemica.com

Table 1: COX-2 Selective Inhibition by 2-(2-Arylphenyl)benzoxazole Derivatives

| Compound | Description | Key Finding | Reference |

|---|---|---|---|

| 3g | 2-(2-Arylphenyl)benzoxazole derivative | Selectively inhibited COX-2; in vivo potency comparable to celecoxib and diclofenac. | nih.govacs.org |

| 3n | 2-(2-Arylphenyl)benzoxazole derivative | Selectively inhibited COX-2 with a selectivity index much better than celecoxib. | nih.govacs.org |

| 3o | 2-(2-Arylphenyl)benzoxazole derivative | Selectively inhibited COX-2; showed better in vivo potency than celecoxib and diclofenac. | nih.govacs.org |

| VI 6 | Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivative | Showed 379-fold selectivity for COX-2 over COX-1. | derpharmachemica.com |

| VI 12 | Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivative | Showed >465-fold selectivity for COX-2 over COX-1. | derpharmachemica.com |

Beyond COX inhibition, another important anti-inflammatory strategy is to suppress the production and signaling of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines play a crucial role in the pathogenesis of chronic inflammatory and autoimmune diseases. nih.govijmphs.com

A series of synthetic benzoxazole derivatives have been shown to effectively suppress IL-6-mediated signaling. nih.gov IL-6 exerts its effects by activating the STAT3 signaling pathway. nih.gov In one study, several benzoxazole compounds, including compounds 4 , 6 , and 15 , demonstrated a strong suppressive activity (80-90%) on IL-6-induced phosphorylation of STAT3 with low cytotoxicity. nih.gov Furthermore, the active compound 4 was shown to strongly suppress the production of inflammatory cytokines IFN-γ and IL-17 from effector T cells. It also inhibited the allergic inflammatory cytokines IL-4, IL-5, and IL-13 produced by Th2 cells. nih.gov

In another study, novel benzoxazole derivatives incorporating a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety were synthesized. nih.gov Several of these compounds, including 5d , 5c , 5f , and 5m , exhibited potent inhibitory activities on the mRNA expression of IL-1β and IL-6 in vitro. nih.gov

Table 2: Inhibition of Pro-inflammatory Cytokines by Benzoxazole Derivatives

| Compound Series | Mechanism of Action | Target Cytokines | Reference |

|---|---|---|---|

| Synthetic benzoxazole derivatives (e.g., Compound 4) | Suppression of IL-6-mediated STAT3 phosphorylation. | IL-6, IFN-γ, IL-17, IL-4, IL-5, IL-13 | nih.gov |

| 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives (e.g., 5c, 5d, 5f, 5m) | Inhibition of mRNA expression. | IL-1β, IL-6 | nih.gov |

Cyclooxygenase (COX) Enzyme Inhibition

Anticonvulsant Studies

The benzoxazole scaffold has also been investigated for its potential in developing new anticonvulsant drugs. orientjchem.orgamazonaws.cominnovareacademics.in Research has explored the synthesis of various derivatives and their subsequent evaluation in preclinical models of epilepsy.

In one line of research, new fused triazolo-thiadiazoles (4a-o ) were synthesized from methyl 2-[bromo(phenyl)methyl]-1,3-benzoxazole-5-carboxylate. orientjchem.org These novel derivatives were screened for their anticonvulsant activity using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) models in mice. orientjchem.org This approach aimed to combine the benzoxazole moiety with the triazolo-thiadiazole nucleus to enhance lipophilicity, a property often favorable for anticonvulsant activity. orientjchem.org

Another study reported on 3-substituted 1,2-benzisoxazole (B1199462) derivatives synthesized from 3-(bromomethyl)-1,2-benzisoxazole. nih.gov Several of these compounds, specifically 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, showed significant anticonvulsant activity in mice. nih.gov The study found that introducing a halogen atom at the 5-position of the benzisoxazole ring increased both activity and neurotoxicity. nih.gov Among the synthesized compounds, 3-(sulfamoylmethyl)-1,2-benzisoxazole (1a) was identified as a particularly promising candidate based on its protective index (the ratio of neurotoxicity to anticonvulsant efficacy). nih.gov

Anti-Tuberculosis Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new anti-tuberculosis agents with novel mechanisms of action. Benzoxazole derivatives have emerged as a promising class of compounds in this area. researchgate.net

Several studies have demonstrated the potent in vitro activity of benzoxazole derivatives against Mtb. A series of 2-benzylsulfanyl derivatives of benzoxazole were synthesized and evaluated, with dinitro derivatives showing significant activity against both sensitive and resistant strains of Mtb, as well as against non-tuberculous mycobacteria. nih.gov

In another study, racemic mixtures of alcohols, specifically (±)-4-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]butan-2-ol ((±)-3b) and (±)-4-[(5,7-dibromo-1,3-benzoxazol-2-yl)sulfanyl]butan-2-ol ((±)-3c) , displayed high activity against various mycobacterial species, including M. kansasii, M. scrofulaceum, and M. intracellulare. researchgate.net

More recently, novel hybrids of 1,2,3-triazole and benzoxazole were designed and synthesized. nih.gov The evaluation of their minimum inhibitory concentration (MIC) against the Mtb H37Rv strain revealed that several compounds had significant potency. nih.gov The introduction of an amide moiety was found to improve antimycobacterial activity. nih.gov

Table 3: In Vitro Anti-Tuberculosis Activity of Benzoxazole Derivatives

| Compound | Mtb Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| BOK-1 | H37Rv | 3.2 | nih.gov |

| BOK-2 | H37Rv | 1.8 | nih.gov |

| BOK-3 | H37Rv | 2.4 | nih.gov |

| BOP-4 | H37Rv | 4.8 | nih.gov |

A specific and validated target for anti-tuberculosis drug development is the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) enzyme. nih.govnih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall component, arabinan. nih.govnih.gov

A study focused on designing 1,2,3-triazole-benzoxazole hybrids as potential DprE1 inhibitors. nih.govnih.gov The synthesized compounds were evaluated in a DprE1 inhibition assay. nih.govnih.gov Two compounds, BOK-2 and BOK-3 , demonstrated significant inhibition of the DprE1 enzyme, with IC₅₀ values of 2.2 ± 0.1 μM and 3.0 ± 0.6 μM, respectively. nih.govnih.gov The potency of these compounds was comparable to the standard DprE1 inhibitor TCA-1, which had an IC₅₀ of 3.0 ± 0.2 μM. nih.govnih.gov These findings highlight the potential of the benzoxazole scaffold in designing targeted inhibitors against essential mycobacterial enzymes. nih.govnih.gov

Table 4: DprE1 Enzyme Inhibition by 1,2,3-Triazole-Benzoxazole Hybrids

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| BOK-1 | 5.2 ± 0.6 | nih.gov |

| BOK-2 | 2.2 ± 0.1 | nih.govnih.gov |

| BOK-3 | 3.0 ± 0.6 | nih.govnih.gov |

| TCA-1 (Standard) | 3.0 ± 0.2 | nih.govnih.gov |

Inhibition of Mycobacterium tuberculosis

Antiviral Activity

The benzoxazole scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive research for the development of novel antiviral agents. kuleuven.be Derivatives of this compound, in particular, have demonstrated a range of antiviral activities against various viral pathogens, including those affecting plants and humans.

Research into flavonol derivatives incorporating a benzoxazole moiety has identified compounds with significant antiviral effects against the Tobacco Mosaic Virus (TMV). nih.gov One such derivative, designated X17, exhibited noteworthy curative and protective activities with median effective concentration (EC50) values of 127.6 µg/mL and 101.2 µg/mL, respectively. nih.gov These values are superior to the commercial antiviral agent ningnanmycin, which showed EC50 values of 320.0 µg/mL (curative) and 234.6 µg/mL (protective). nih.gov The proposed mechanism for this activity involves a strong binding affinity of the compound to the TMV coat protein (TMV-CP), which may interfere with the self-assembly and replication of the virus. nih.gov

In the context of human viruses, substituted benzoxazoles have been investigated as potential inhibitors of the Human Immunodeficiency Virus (HIV). A study focused on 2,5,6-trisubstituted benzoxazole derivatives identified compounds that inhibit the HIV-1 reverse transcriptase (RT) enzyme. thieme-connect.com These compounds demonstrated inhibitory concentrations (IC50) ranging from 0.34 µmol/L to 6.3 x 10^5 µmol/L, showcasing a wide spectrum of potency in their ability to block thymidine (B127349) binding to the RT enzyme in vitro. thieme-connect.com

More recently, with the emergence of global viral threats, research has extended to coronaviruses. A molecular docking study investigated the potential of benzoxazolone derivatives against SARS-CoV-2 Omicron subvariants. chemmethod.com Among the tested compounds, 5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one (designated as Compound 8) showed the highest binding affinity to the receptor-binding domains (RBDs) of both the XBB.1.5 and EG.5.1 subvariants. chemmethod.com This suggests that the benzoxazolone structure, particularly with a bromophenyl substituent, could be a valuable scaffold for developing inhibitors targeting the interaction between the viral spike protein and the human ACE2 receptor. chemmethod.com

Furthermore, a series of 6-bromo-1,3-benzoxazol-2(3H)-one derivatives were synthesized and evaluated for their biological activities, including antimicrobial and cytotoxic properties, which are often studied in parallel with antiviral screenings. nih.gov While this particular study focused more on antibacterial and anticancer effects, the synthesis of these bromo-substituted benzoxazolones provides a basis for future antiviral testing. nih.gov

Table 1: Antiviral Activity of Selected Benzoxazole Derivatives

| Compound Name | Target Virus | Assay / Finding | Reported Activity | Citation |

|---|---|---|---|---|

| Flavonol derivative with benzoxazole (X17) | Tobacco Mosaic Virus (TMV) | In vivo anti-TMV activity | Curative EC50: 127.6 µg/mL; Protective EC50: 101.2 µg/mL | nih.gov |

| 2,5,6-Trisubstituted benzoxazole derivatives | HIV-1 Reverse Transcriptase (RT) | In vitro RT inhibition | IC50 values ranging from 0.34 µmol/L to 6.3 x 10^5 µmol/l | thieme-connect.com |

| 5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one | SARS-CoV-2 Omicron (XBB.1.5, EG.5.1) | Molecular docking | High binding affinity to RBDs (-8.2 kcal/mol for XBB.1.5; -8.9 kcal/mol for EG.5.1) | chemmethod.com |

| 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles (Compound 7h) | Influenza A/H3N2 | MTS assay in MDCK cells | EC50 = 37.03 µM | kuleuven.be |

Other Pharmacological Activities (e.g., Antihistaminic, Antiparasitic, Hypoglycemic)

Beyond their antiviral potential, derivatives of the benzoxazole core structure have been explored for a variety of other pharmacological applications. These include antihistaminic, antiparasitic, and hypoglycemic activities.

Antihistaminic Activity Certain benzoxazole derivatives have been synthesized and evaluated for their potential as H1-antihistaminic agents. One study reported the synthesis of isatin (B1672199) N-(2-alkyl-benzoxazole-5-carbonyl) hydrazones, which were subsequently screened for several biological activities, including their ability to antagonize histamine (B1213489) H1 receptors. chemistryjournal.net This line of research suggests the potential for developing novel antiallergic or anti-inflammatory drugs based on the benzoxazole scaffold. chemistryjournal.netijpbs.com

Antiparasitic Activity The benzoxazole nucleus has been utilized as a scaffold in the development of antiparasitic agents. A study focused on the synthesis of novel 2-heteroaromatic-substituted isothiocyanatobenzoxazoles and their subsequent evaluation for anthelmintic activities. acs.org This research highlights the versatility of the benzoxazole ring in generating compounds with efficacy against parasitic worms, an area of significant need in both human and veterinary medicine.

Hypoglycemic Activity The potential for benzoxazole derivatives to act as antihyperglycemic agents has also been investigated. Researchers have synthesized benzoxazole-containing thiazolidinedione derivatives, a class of compounds known for their insulin-sensitizing effects. chemistryjournal.netjocpr.com Compounds such as BRL 48482, a benzoxazole derivative, have been reported to be potent agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key target for managing type 2 diabetes. jocpr.com The activity of these compounds is comparable to established antihyperglycemic agents like rosiglitazone, indicating the promise of the benzoxazole scaffold in the development of new treatments for metabolic disorders. chemistryjournal.netjocpr.com

Table 2: Other Pharmacological Activities of Benzoxazole Derivatives

| Activity | Derivative Class | Key Findings | Citation |

|---|---|---|---|

| Antihistaminic | Isatin N-(2-alkyl-benzoxazole-5-carbonyl) hydrazones | Screened for H1-antihistaminic activities. | chemistryjournal.net |